Spectroscopic Characterization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comprehensive Analytical Guide
Spectroscopic Characterization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic Acid: A Comprehensive Analytical Guide
Executive Summary
8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a highly functionalized heterocyclic building block essential in the development of quinolone-based antibacterial agents and target-specific inhibitors[1]. The presence of the 8-acetyl group, combined with the classic 4-oxo-1,4-dihydroquinoline-3-carboxylic acid core, creates a complex electronic environment characterized by extended conjugation and strong intramolecular hydrogen bonding. This whitepaper provides an authoritative, step-by-step guide to the spectroscopic characterization of this molecule, detailing the causality behind experimental choices to ensure high-fidelity structural validation.
Molecular Architecture and Spectroscopic Rationale
The structural integrity of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid relies on several key functional groups that dictate its spectroscopic behavior:
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The C3-Carboxylic Acid and C4-Ketone: These groups participate in a strong intramolecular hydrogen bond, forming a stable six-membered pseudo-ring[2]. This interaction profoundly deshields the carboxylic proton, shifting its NMR signal far downfield[3].
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The N1-H Secondary Amine: In the 1,4-dihydroquinoline tautomer, the N-H proton is highly deshielded due to the electron-withdrawing nature of the conjugated system[4].
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The C8-Acetyl Group: The methyl ketone at the 8-position introduces a distinct aliphatic singlet in NMR and a secondary carbonyl stretching frequency in FT-IR, while also sterically and electronically influencing the adjacent C7 proton.
Figure 1: Multi-modal spectroscopic workflow for the structural validation of quinolone derivatives.
High-Fidelity Experimental Protocols
To obtain reliable spectroscopic data, sample preparation must account for the molecule's polarity and propensity for hydrogen bonding.
Protocol 2.1: Anhydrous NMR Sample Preparation
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Objective: Prevent proton exchange that obscures critical labile signals (N-H and O-H).
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Step-by-Step Methodology:
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Desiccation: Dry 5-10 mg of the synthesized compound in a vacuum oven at 60°C for 12 hours to remove trace moisture.
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Solvent Selection: Dissolve the sample in 0.6 mL of strictly anhydrous DMSO-d6 (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Filtration: Pass the solution through a 0.22 μm PTFE syringe filter directly into a clean, dry 5 mm NMR tube to remove particulates that could disrupt magnetic field homogeneity.
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Causality: DMSO is required due to the high polarity and poor solubility of quinolone-3-carboxylic acids in less polar solvents like CDCl3[4]. Anhydrous conditions are mandatory; trace water will rapidly exchange with the C3-COOH and N1-H protons, broadening their signals into the baseline.
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Self-Validating System: Before acquiring the full spectrum, run a quick 1D 1H scan to check the water peak at ~3.33 ppm. If the water integral is larger than the acetyl methyl integral, the sample must be re-prepared to ensure the labile protons are visible.
Protocol 2.2: FT-IR KBr Pellet Preparation
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Objective: Isolate the distinct C=O stretching frequencies without interference from atmospheric or solvent moisture.
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Step-by-Step Methodology:
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Matrix Preparation: Dry spectroscopic-grade KBr at 110°C for 24 hours.
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Milling: Grind 1-2 mg of the analyte with 100 mg of the dried KBr in an agate mortar until a fine, uniform powder is achieved.
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Pressing: Transfer the mixture to a pellet die and press under 10 tons of vacuum pressure for 5 minutes.
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Causality: Particle sizes must be smaller than the wavelength of IR light to prevent scattering (the Christiansen effect). KBr must be rigorously dried because water absorbs heavily at 3400 cm⁻¹, masking the N-H and O-H stretches of the quinolone.
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Self-Validating System: The resulting pellet must be completely transparent. A cloudy pellet indicates trapped air or moisture, which will artificially inflate the baseline and invalidate the reading in the 3400-3200 cm⁻¹ region.
Mechanistic Interpretation of Spectroscopic Modalities
Nuclear Magnetic Resonance (1H and 13C NMR)
The 1H NMR spectrum of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid in DMSO-d6 is highly diagnostic[3].
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Labile Protons: The C3-COOH proton appears as a sharp singlet at an extreme downfield shift of approximately δ 15.3 ppm[3]. This extreme deshielding is the direct result of the strong intramolecular hydrogen bond with the C4=O oxygen[2]. The N1-H proton appears at δ ~13.4 ppm, deshielded by the conjugated pi-system[3].
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Aromatic/Heterocyclic Protons: The C2-H proton is an isolated singlet at δ ~8.9 ppm[3]. It exhibits no vicinal coupling and is deshielded by both the adjacent nitrogen and the electron-withdrawing C=C-COOH moiety. The C5, C6, and C7 protons form an AMX spin system, typically appearing as multiplets between δ 7.5 and 8.5 ppm[4].
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Aliphatic Protons: The C8-acetyl methyl group (-COCH3) appears as a sharp 3H singlet at δ ~2.6 ppm, characteristic of a methyl ketone attached to an aromatic ring.
Figure 2: Logical assignment of 1H NMR signals based on electronic environment and hydrogen bonding.
Fourier-Transform Infrared Spectroscopy (FT-IR)
The vibrational spectrum is dominated by the carbonyl region:
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C3-Carboxylic Acid C=O: Typically observed around 1700-1720 cm⁻¹.
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C8-Acetyl C=O: Observed around 1680-1690 cm⁻¹.
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C4-Ketone C=O: Shifted to a lower frequency (1620-1640 cm⁻¹) due to its participation in intramolecular hydrogen bonding and conjugation with the alkene[4].
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N-H and O-H Stretches: A broad band from 3400-3000 cm⁻¹ encompasses both the N-H stretch and the strongly hydrogen-bonded O-H stretch.
High-Resolution Mass Spectrometry (HRMS)
Using Electrospray Ionization in positive mode (ESI+), the molecule (Exact Mass: 231.05) will yield a protonated molecular ion [M+H]+ at m/z 232.06.
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Fragmentation Pathway: A hallmark of quinolone-3-carboxylic acids is the facile neutral loss of carbon dioxide (CO2, 44 Da) during collision-induced dissociation (CID), yielding a prominent fragment at m/z 188.07[5]. A secondary loss of the acetyl group (ketene, 42 Da, or methyl radical) is also expected, providing a self-validating fragmentation fingerprint.
Quantitative Data Synthesis
| Spectroscopic Modality | Target Functional Group / Nucleus | Expected Signal / Value | Mechanistic Rationale |
| 1H NMR (DMSO-d6) | C3-COOH | δ ~15.3 ppm (s, 1H) | Extreme deshielding via intramolecular H-bond with C4=O[2],[3]. |
| 1H NMR (DMSO-d6) | N1-H | δ ~13.4 ppm (s, 1H) | Deshielded by conjugation and N-heteroatom[3]. |
| 1H NMR (DMSO-d6) | C2-H | δ ~8.9 ppm (s, 1H) | Isolated proton, deshielded by N1 and C=C-COOH[3]. |
| 1H NMR (DMSO-d6) | C8-Acetyl (-CH3) | δ ~2.6 ppm (s, 3H) | Aliphatic methyl ketone adjacent to aromatic ring. |
| FT-IR (KBr) | C4=O (Quinolone Core) | 1620 - 1640 cm⁻¹ | Frequency lowered by conjugation and H-bonding[4]. |
| FT-IR (KBr) | C3-COOH (Carbonyl) | 1700 - 1720 cm⁻¹ | Standard carboxylic acid dimer/H-bonded stretch. |
| HRMS (ESI+) | Molecular Ion [M+H]+ | m/z 232.06 | Protonation of the basic nitrogen or carbonyl oxygen. |
| HRMS (ESI+ CID) | Base Fragment[M+H-CO2]+ | m/z 188.07 | Characteristic decarboxylation of quinolone-3-carboxylic acids[5]. |
Conclusion
The spectroscopic characterization of 8-Acetyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid requires meticulous sample preparation to preserve its complex hydrogen-bonding network. By employing anhydrous NMR techniques and desiccated FT-IR matrices, researchers can confidently assign the highly deshielded labile protons and distinct carbonyl frequencies. This self-validating analytical framework ensures the structural integrity of this critical building block, paving the way for downstream synthesis of advanced therapeutic agents.
References
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South African Journal of Chemistry. "1-alkyl-1, 4-dihydro-4-iminoquinoline-3-carboxylic acids : synthesis, structure and properties." Sabinet African Journals. URL:[Link]
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Collection of Czechoslovak Chemical Communications. "Synthesis and antibacterial activity of some 1-(2-propynyl) and 1-propadienyl derivatives of 1,4-dihydro-4-oxoquinoline-3-carboxylic acids." ResearchGate. URL: [Link]
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National Institutes of Health (NIH). "1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid." PubChem. URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. journals.co.za [journals.co.za]
- 3. 4-OXO-1,4-DIHYDROQUINOLINE-3-CARBOXYLIC ACID | 13721-01-2 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 1-Cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | C13H8F3NO3 | CID 535414 - PubChem [pubchem.ncbi.nlm.nih.gov]
